Ethyl 5-methylhex-2-ynoate
CAS No.: 65236-42-2
Cat. No.: VC14407151
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65236-42-2 |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | ethyl 5-methylhex-2-ynoate |
| Standard InChI | InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4,6H2,1-3H3 |
| Standard InChI Key | ICNQKMFHGOHUCM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C#CCC(C)C |
Introduction
Structural and Nomenclature Considerations
Molecular Architecture
Ethyl 5-methylhex-2-ynoate (systematic name: ethyl (2E)-5-methylhex-2-ynoate) has the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. Its structure comprises:
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A six-carbon chain (hex-) with a triple bond at position 2 (-2-ynoate).
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A methyl group (-CH₃) at position 5.
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An ethyl ester functional group (-COOCH₂CH₃) at the terminal carboxylate.
The triple bond introduces significant rigidity and electron density polarization, influencing reactivity in cycloadditions and nucleophilic attacks.
Spectroscopic Signatures
Predicted spectroscopic data based on analogous alkynoates:
| Technique | Key Features |
|---|---|
| IR Spectroscopy | Strong absorption at ~2200 cm⁻¹ (C≡C stretch), ~1740 cm⁻¹ (ester C=O stretch). |
| ¹H NMR | δ 1.25–1.30 (t, 3H, ester -CH₂CH₃), δ 2.10–2.30 (m, 2H, CH₂ adjacent to C≡C). |
| ¹³C NMR | δ 14.1 (ester CH₃), δ 60.5 (ester CH₂), δ 85–90 (sp-hybridized carbons). |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Ethyl 5-methylhex-2-ynoate can be synthesized via two primary routes:
Route 1: Esterification of 5-Methylhex-2-ynoic Acid
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Reactants: 5-Methylhex-2-ynoic acid, ethanol, sulfuric acid (catalyst).
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Conditions: Reflux at 80–100°C for 6–8 hours.
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Workup: Neutralization with NaHCO₃, extraction with diethyl ether, and distillation under reduced pressure.
Route 2: Alkyne Alkylation
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Reactants: Propargyl bromide, ethyl acetoacetate, LDA (lithium diisopropylamide).
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Conditions: Dry THF, -78°C to room temperature, 12 hours.
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Workup: Acidic quench, column chromatography purification.
Industrial Scalability Challenges
Industrial production faces hurdles due to:
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Triple Bond Stability: Susceptibility to polymerization under high-temperature conditions.
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Catalyst Poisoning: Alkynyl intermediates often deactivate conventional catalysts.
Physicochemical Properties
Physical State and Solubility
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Appearance: Clear, colorless liquid.
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Boiling Point: Estimated 185–190°C (extrapolated from hex-2-ynoate analogs).
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Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water.
Reactivity and Functionalization
Nucleophilic Additions
The triple bond undergoes regioselective additions:
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂/Pd-BaSO₄ | Ethyl 5-methylhexanoate |
| Hydration | HgSO₄/H₂SO₄ | Ethyl 5-methylhex-2-enoate |
| Hydrohalogenation | HBr (1 equiv) | Ethyl 5-methyl-2-bromohex-2-enoate |
Ester Hydrolysis
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Acidic Hydrolysis: Yields 5-methylhex-2-ynoic acid and ethanol.
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Basic Hydrolysis: Forms sodium 5-methylhex-2-ynoate.
Knowledge Gaps and Future Directions
Current limitations in understanding Ethyl 5-methylhex-2-ynoate include:
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Catalytic Hydrogenation Kinetics: Optimal conditions for selective reduction.
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Biological Activity: Untested antimicrobial or anticancer properties.
Recommendations:
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Conduct systematic studies on its photostability and polymerization thresholds.
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Explore coordination chemistry with transition metals for catalytic applications.
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